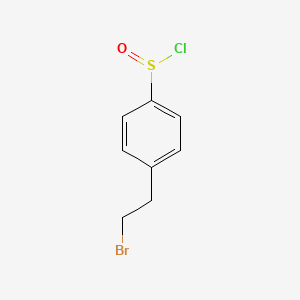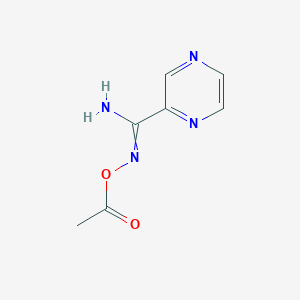
N'-(Acetyloxy)pyrazine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Acetyloxy)pyrazine-2-carboximidamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetyloxy group and a carboximidamide group attached to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Acetyloxy)pyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the desired carboximidamide derivative .
Industrial Production Methods
In an industrial setting, the production of N’-(Acetyloxy)pyrazine-2-carboximidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Acetyloxy)pyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyloxy and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-carboximidamide derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(Acetyloxy)pyrazine-2-carboximidamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(Acetyloxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . It may also interfere with cellular signaling pathways, resulting in antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxamide: A related compound with similar biological activities and applications.
Pyrazinamide: An antitubercular agent used in the treatment of tuberculosis.
2-Carbamidinopyrazine: Another pyrazine derivative with potential therapeutic applications.
Uniqueness
N’-(Acetyloxy)pyrazine-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyloxy group enhances its solubility and reactivity, while the carboximidamide group contributes to its biological activity.
Propriétés
Numéro CAS |
114346-86-0 |
|---|---|
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
[[amino(pyrazin-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C7H8N4O2/c1-5(12)13-11-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,11) |
Clé InChI |
IFLYPDSBWRMDKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON=C(C1=NC=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



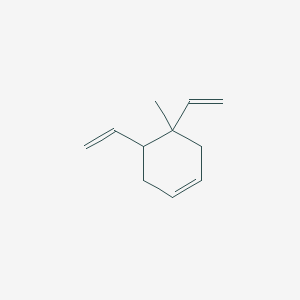
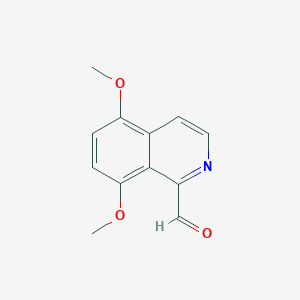
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)


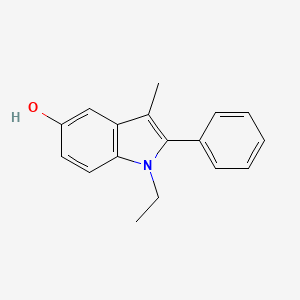


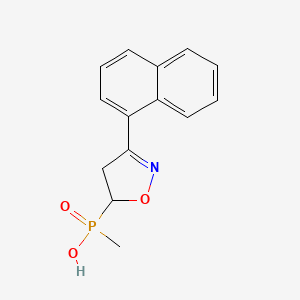
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)


